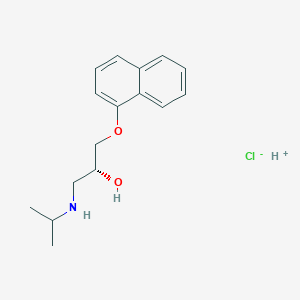
Dibenzofuran
Übersicht
Beschreibung
Dibenzofuran is a heterocyclic organic compound that has two benzene rings fused to a central furan ring . It is a volatile white solid that is soluble in nonpolar organic solvents . It is used as an insecticide and to make other chemicals .
Synthesis Analysis
Dibenzofuran can be synthesized through various methods. One method involves the intramolecular cyclisation of ortho-diazonium salts of diaryl ethers using palladium catalysis . Another method involves the synthesis of dibenzofurans from o-iododiaryl ethers, catalyzed by reusable Pd/C under ligand-free conditions .
Molecular Structure Analysis
Dibenzofuran has a molecular weight of 168.1913 . It is an aromatic compound with all the numbered carbon atoms having a hydrogen atom bonded to each of them .
Chemical Reactions Analysis
Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It also participates in palladium-catalyzed reactions that allow the conversion of both electron-rich and electron-deficient diarylamines .
Physical And Chemical Properties Analysis
Dibenzofuran is a white crystal-like solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 287.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Dibenzofuran serves as a core structure in the synthesis of various organic compounds. Its derivatives exhibit a range of biological activities, including antitumor , antibacterial , anti-oxidative , and anti-viral properties . The synthesis of dibenzofuran derivatives involves creating the C–O bond of the furan ring, followed by cyclization of diarylether derivatives . These compounds are potential natural drug lead compounds, with some showing promise as therapeutic drugs for diseases like hepatitis C .
Environmental Science
In environmental science, dibenzofuran is recognized for its role in the formation of dioxin-like and dibenzofuran-like molecular analogues during the pyrolysis of biomass materials . These compounds are considered emerging environmental pollutants and pose a public health concern due to their toxicity . Understanding the formation and degradation of these compounds is crucial for environmental protection and the development of sustainable energy resources.
Pharmaceutical Research
The pharmaceutical industry explores dibenzofuran derivatives for their diverse pharmacological activities. These compounds are widely distributed in higher plants and have been developed as anticancer agents . The construction of complex benzofuran derivatives through unique free radical cyclization cascades has been a significant advancement in pharmaceutical research .
Materials Science
Dibenzofuran and its derivatives play a role in materials science, particularly in the development of organic semiconductors . The introduction of dibenzofuran into π-conjugate skeletons has resulted in emitters with exceptional properties, such as high photoluminescence quantum yield and small full width at half maximum values . These materials are used in light-emitting diodes and other electronic devices.
Analytical Chemistry
In analytical chemistry, dibenzofuran’s thermochemical data are essential for computational studies on the thermodynamic properties of related species . Accurate thermochemical data anchor computational studies, which are vital for understanding the stability and reactivity of heteropolycyclic compounds.
Agricultural Science
While specific applications of dibenzofuran in agricultural science are not as widely reported, the synthesis and biological activities of dibenzofuran derivatives suggest potential uses in developing pesticides and plant growth regulators. The study of dibenzofuran’s role in the synthesis of biologically active compounds could lead to advancements in agricultural biotechnology .
Wirkmechanismus
Target of Action
Dibenzofuran is a heterocyclic organic compound that consists of two benzene rings fused to a central furan ring It has been shown to interact with various enzymes and proteins, affecting multiple biological pathways .
Mode of Action
Dibenzofuran’s mode of action is complex and depends on the specific biological context. It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation . These interactions can lead to changes in the structure and function of target molecules, thereby influencing cellular processes .
Biochemical Pathways
Dibenzofuran affects several biochemical pathways. It is involved in the formation of dibenzofurans by cyclizing diarylether derivatives . Additionally, it participates in the synthesis of dibenzofurans by creating the C–O bond of the furan ring . The alteration of these pathways can have downstream effects on various biological processes .
Result of Action
The molecular and cellular effects of dibenzofuran’s action are diverse. It has been shown to have significant cell growth inhibitory effects in various types of cancer cells . Moreover, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The action, efficacy, and stability of dibenzofuran can be influenced by various environmental factors. For instance, it has been found in coke dust, grate ash, fly ash, and flame soot . It is also used as a heat transfer agent due to its thermal robustness . Furthermore, it is a relatively non-toxic compound, which suggests that it may have a wide safety margin in various environmental contexts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDCPKCNAJMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102250-99-7 | |
| Record name | Dibenzofuran, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102250-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021993 | |
| Record name | Dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzofuran is a colorless white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [MSDSonline] | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
549 °F at 760 mmHg (NTP, 1992), 287 °C @ 760 mm Hg | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in alcohol and acetone; very soluble in ether, Readily soluble in benzene and acetic acid, In water, 3.1 mg/l @ 25 °C | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0886 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.0886 @ 99 °C | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air= 1) | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00248 [mmHg], Vapor pressure = 0.3310 Pa (2.48X10-3 mm Hg) at 25 °C /Sublimation vapor pressure/, 0.00248 mm Hg @ 25 °C | |
| Record name | Dibenzofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
tricyclic hydrocarbons /such as dibenzofuran/ induce Cyp1a2 gene expression in B6C3F1 mice via an Ah receptor-independent pathway. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C) | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dibenzofuran | |
Color/Form |
LEAF OR NEEDLES FROM ALCOHOL, WHITE CRYSTALS, Crystalline solid | |
CAS RN |
132-64-9 | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dibenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzofuran | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U54U639VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
187 to 189 °F (NTP, 1992), 86.5 °C | |
| Record name | DIBENZOFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBENZOFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Dibenzofuran?
A1: Dibenzofuran has a molecular formula of C12H8O and a molecular weight of 168.19 g/mol.
Q2: What spectroscopic techniques are helpful for characterizing Dibenzofuran derivatives?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is crucial for structural elucidation of Dibenzofuran derivatives. [] Researchers have used 2-D NMR techniques like C-H COSY to unambiguously assign the 1H-NMR spectrum. [] Additionally, high-resolution mass spectrometry (MS) is valuable for identifying and quantifying Dibenzofuran and its derivatives in various matrices. []
Q3: How does Dibenzofuran behave in the environment?
A3: Dibenzofuran, a common environmental contaminant often found in areas affected by creosote spills, exhibits varying persistence. [] While considered a model compound for studying the degradation of more environmentally concerning chlorinated dibenzofurans, its degradation pathway often involves an initial oxidation step. []
Q4: What is the primary route of Dibenzofuran degradation?
A4: Bacterial degradation plays a significant role in Dibenzofuran breakdown. [] Initial oxidation can occur through angular dioxygenase attack, where the carbon connected to the oxygen atom and its adjacent carbon on the aromatic ring are oxidized. [] This process is influenced by the electronegativity of the oxygen atom bridging the aromatic rings. []
Q5: Can Dibenzofuran be degraded by microbial communities?
A5: Yes, indigenous bacterial communities in environments like landfill leachate demonstrate the ability to degrade Dibenzofuran. [] This biodegradation process is influenced by factors such as substrate availability, temperature, and pH. [] Optimizing these conditions can enhance Dibenzofuran degradation, making it a potential target for bioremediation strategies. []
Q6: What is the atmospheric lifetime of Dibenzofuran?
A6: Dibenzofuran's atmospheric degradation is initiated by the addition of hydroxyl radicals (OH). [] Computational studies predict that the atmospheric lifetime of Dibenzofuran is approximately 0.45 days. [] This relatively short lifetime is due to the favorable addition of OH to the C1 site of Dibenzofuran, leading to further degradation reactions. []
Q7: Are there alternative compounds to Dibenzofuran with potentially lower environmental impact?
A7: Research exploring alternatives and substitutes for Dibenzofuran is ongoing. [] This includes assessing their comparative performance, cost-effectiveness, and overall environmental impact. [] Considering life cycle analysis and potential for recycling and waste management are crucial aspects of this evaluation. []
Q8: What are the known toxicological effects of polychlorinated dibenzofurans (PCDFs)?
A8: PCDFs are recognized for their high toxicity and potential to cause adverse health effects. [] They are persistent organic pollutants known to bioaccumulate in animal tissues, posing a risk to human health through dietary exposure. [, ] Studies have shown that PCDFs can be detected in human adipose tissue, even in individuals without direct exposure to contaminated sources. []
Q9: How does cooking affect the levels of PCDFs in food?
A9: Cooking methods, such as pan-frying hamburger meat, can reduce the amount of PCDFs consumed by approximately 40-50% if the fat and juices are discarded. [] This reduction is significant when considering dietary exposure to these environmental pollutants. []
Q10: Are there specific biomarkers for assessing exposure to Dibenzofuran and related compounds?
A10: Research on identifying specific biomarkers for Dibenzofuran and related compounds, particularly for predicting efficacy, monitoring treatment response, and identifying potential adverse effects, is an active area of investigation. []
Q11: What are some synthetic routes to Dibenzofuran and its derivatives?
A11: Several methods are employed for synthesizing Dibenzofuran and its derivatives. One approach involves the double functionalization of 2′-amino-biphenyl-2-ols, utilizing NaNO2 in TFA and water to achieve nitration and cycloetherification in a single pot. [] Additionally, photoinduced synthesis through electron transfer (eT) reactions offers a metal-free approach to produce substituted Dibenzofurans. []
Q12: Can Dibenzofuran be used as a building block in supramolecular chemistry?
A12: Yes, Dibenzofuran can serve as a building block in supramolecular chemistry. For instance, saddle-shaped host molecules containing multiple fused Dibenzofuran units have been synthesized. [] These host systems possess clefts that are structurally complementary to molecules like Dibenzofuran itself, demonstrating their potential for host-guest complexation studies. []
Q13: Are there applications of Dibenzofuran derivatives in materials science?
A13: Dibenzofuran derivatives, specifically 4- sulphur sulfone aryl Dibenzofurans, have shown promise in photoelectric materials. [] These compounds exhibit higher glass transition temperatures compared to conventional materials like CBP, leading to improved thermal stability in devices like Organic Light Emitting Diodes (OLEDs). []
Q14: How is computational chemistry used to study Dibenzofuran?
A14: Computational chemistry plays a significant role in understanding the properties and reactivity of Dibenzofuran. DFT calculations have been used to investigate the oxidation and decomposition pathways of Dibenzofuran under atmospheric conditions. [] Additionally, DFT has been employed to study intramolecular interactions in Dibenzofuran derivatives, such as dihydrogen bonding in 5-Dimethylsilyl-9,9-dimethylxanthen-4-yl-diphenylphosphonium cation. []
Q15: What is the role of structure-activity relationship (SAR) studies in Dibenzofuran research?
A15: SAR studies are crucial for understanding how structural modifications of Dibenzofuran affect its activity, potency, and selectivity. [] For instance, research has shown that the presence and position of chlorine atoms significantly influence the binding affinity of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls to the aryl hydrocarbon (Ah) receptor. [] These insights can guide the design of new compounds with desired properties or reduced toxicity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)